360A iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

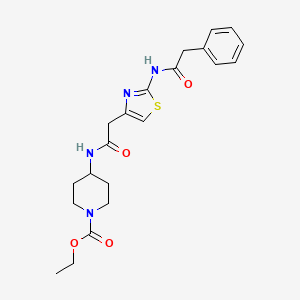

360 A yoduro es un estabilizador selectivo de estructuras de G-cuádruplex y un inhibidor de la actividad de la telomerasa. Tiene un valor de IC50 de 300 nanomolar en el ensayo TRAP-G4

Métodos De Preparación

La síntesis de 360 A yoduro implica la estabilización de estructuras de G-cuádruplex. Las rutas sintéticas exactas y las condiciones de reacción son propiedad y no se publican ampliamente. Se sabe que el compuesto se prepara en condiciones de laboratorio controladas para garantizar una alta pureza y eficacia

Análisis De Reacciones Químicas

360 A yoduro experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar en condiciones específicas, aunque las vías de reacción detalladas no están ampliamente documentadas.

Reducción: El compuesto se puede reducir, pero los reactivos y las condiciones específicas no son bien conocidos.

Sustitución: Puede sufrir reacciones de sustitución, particularmente involucrando el ion yoduro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios solventes para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

360 A yoduro tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza para estudiar la estabilización de las estructuras de G-cuádruplex y su papel en la inhibición de la telomerasa.

Mecanismo De Acción

360 A yoduro ejerce sus efectos al estabilizar las estructuras de G-cuádruplex, que son estructuras de ADN de cuatro cadenas. Esta estabilización inhibe la actividad de la telomerasa, una enzima responsable de mantener la longitud de los telómeros en las células. Al inhibir la telomerasa, 360 A yoduro puede inducir el acortamiento de los telómeros y potencialmente provocar la muerte celular en las células cancerosas . Los objetivos moleculares incluyen las estructuras de G-cuádruplex y la enzima telomerasa, y las vías involucradas están relacionadas con el mantenimiento de los telómeros y la regulación del ciclo celular .

Comparación Con Compuestos Similares

360 A yoduro es único en su estabilización selectiva de estructuras de G-cuádruplex y la inhibición de la actividad de la telomerasa. Compuestos similares incluyen:

BIBR 1532: Otro inhibidor de la telomerasa con un mecanismo de acción diferente.

Costunolide: Conocido por sus propiedades antiinflamatorias y antioxidantes.

Cyclogalegenin: Capaz de alargar los telómeros y aumentar la vida útil en ciertos modelos.

Estos compuestos difieren en sus objetivos específicos y mecanismos de acción, destacando la singularidad de 360 A yoduro en su estabilización selectiva de estructuras de G-cuádruplex y la potente inhibición de la actividad de la telomerasa .

Propiedades

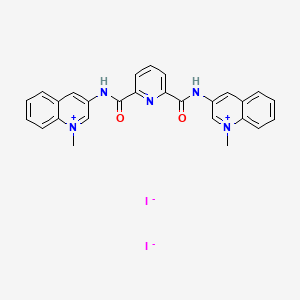

IUPAC Name |

2-N,6-N-bis(1-methylquinolin-1-ium-3-yl)pyridine-2,6-dicarboxamide;diiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O2.2HI/c1-31-16-20(14-18-8-3-5-12-24(18)31)28-26(33)22-10-7-11-23(30-22)27(34)29-21-15-19-9-4-6-13-25(19)32(2)17-21;;/h3-17H,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDYPTJPHHNFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5[N+](=C4)C.[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23I2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2487898.png)

![4-[(oxolan-2-yl)methoxy]benzaldehyde](/img/structure/B2487901.png)

![[2-amino-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2487902.png)

![N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide](/img/structure/B2487903.png)

![2-(2-oxo-1,3-oxazolidin-3-yl)-N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}acetamide](/img/structure/B2487904.png)

![4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2487907.png)

![2-{[1-(Cyclopropylmethyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2487908.png)

![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)

![4-(morpholine-4-sulfonyl)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2487918.png)